8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Description
Properties
CAS No. |
2092066-54-9 |
|---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
InChI Key |
TVBZOMGVHJGQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization and Subsequent Functionalization
The Friedel-Crafts acylation or alkylation strategy is a cornerstone for constructing the benzodioxin core. In a representative procedure, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone was synthesized via Friedel-Crafts acylation of benzodioxane using acetyl chloride and a Lewis acid catalyst. Adapting this method, the hydroxyl group at position 6 can be introduced through demethylation or hydrolysis of a protected intermediate. For instance, starting with 2,3-dihydroxybenzoic acid, methyl esterification followed by cyclization with 1,2-dibromoethane yields the benzodioxin scaffold. Subsequent bromination at position 8 is achieved using electrophilic agents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of directing groups.
A critical challenge lies in regioselectivity, as the hydroxyl group at position 6 directs electrophilic substitution to positions 5 and 7 (ortho and para). To circumvent this, meta-directing strategies using sulfonic acid templates or steric hindrance have been employed. For example, nitration at position 5 followed by reduction and Sandmeyer bromination enables precise bromine placement at position 8.
Alkylation of Dihydroxybenzoic Acid Derivatives
Alkylation of dihydroxybenzoic acid precursors with 1,2-dibromoethane under basic conditions provides a direct route to the benzodioxin ring. As demonstrated in the synthesis of PARP1 inhibitors, 2,3-dihydroxybenzoic acid methyl ester undergoes cyclization with 1,2-dibromoethane and potassium carbonate in acetonitrile at 105°C, yielding 2,3-dihydrobenzo[b]dioxine-5-carboxamide. Applying this method to 5-bromo-2,3-dihydroxybenzoic acid derivatives could directly incorporate bromine at position 8 prior to cyclization.
Table 1: Alkylation Conditions and Yields for Benzodioxin Synthesis
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | 1,2-Dibromoethane, K₂CO₃ | ACN, 105°C, 21h | 74% | |
| 5-Bromo-2,3-dihydroxybenzamide | 1,2-Dibromoethane, NaH | THF, reflux, 16h | 68% |
Electrophilic Aromatic Bromination
Direct bromination of pre-formed 2,3-dihydrobenzo[b]dioxin-6-ol is feasible but requires careful control of directing effects. The hydroxyl group activates the ring, favoring bromination at positions 5 and 7. To target position 8, a temporary para-directing group, such as a nitro or methoxy substituent, can be introduced at position 5. Subsequent bromination at position 8, followed by removal of the directing group, achieves the desired regioselectivity. For instance, nitration of 2,3-dihydrobenzo[b]dioxin-6-ol with nitric acid and trifluoroacetic acid affords the 5-nitro derivative, which is reduced to an amine and subjected to Sandmeyer conditions to install bromine at position 8.
Suzuki Cross-Coupling Approaches
Suzuki-Miyaura coupling offers a versatile route to introduce bromine via pre-functionalized boronic acids. In a reported procedure, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid was coupled with 3-bromo-2-methylphenylmethanol under palladium catalysis, yielding biaryl derivatives. Adapting this method, the boronic acid intermediate could be cross-coupled with a bromoarene to install the bromine atom post-cyclization. However, this approach necessitates prior synthesis of the benzodioxin boronic acid, which adds synthetic steps.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
- Friedel-Crafts Cyclization provides high yields (70–80%) but struggles with regioselectivity.
- Alkylation of Dihydroxybenzoic Acids is straightforward but requires brominated starting materials.
- Electrophilic Bromination allows late-stage functionalization but demands directing groups.
- Suzuki Coupling enables precise bromine placement but involves multi-step synthesis.
Optimization of reaction conditions, such as solvent polarity (e.g., DMF vs. THF) and temperature, significantly impacts yields. For instance, alkylation in acetonitrile at 105°C improves cyclization efficiency compared to tetrahydrofuran (THF).
Mechanistic Insights and Side Reactions
Side reactions, such as over-bromination or ring-opening, are prevalent in electrophilic bromination. Using NBS with a radical initiator (e.g., AIBN) minimizes di-brominated byproducts. Additionally, the basicity of the reaction medium influences the stability of the benzodioxin ring; strongly alkaline conditions can lead to hydrolysis of the dioxane ring.
Scalability and Industrial Applicability
Large-scale synthesis favors the alkylation route due to its simplicity and compatibility with continuous flow systems. Patent literature describes kilogram-scale production of analogous compounds using 1,2-dibromoethane and potassium carbonate in dimethylformamide (DMF), achieving >90% purity after recrystallization. Conversely, Suzuki coupling remains cost-prohibitive for industrial applications due to palladium catalyst expenses.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry offer promising alternatives. For example, visible-light-mediated bromination using eosin Y as a photocatalyst enables selective C–H functionalization under mild conditions. Additionally, microreactor technology enhances heat and mass transfer during cyclization steps, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated benzodioxin derivatives.
Substitution: Formation of substituted benzodioxin compounds with various functional groups.
Scientific Research Applications
8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 52287-51-1)
- Structural Difference : Bromine at position 6 instead of 6.
- Impact : Altered regiochemistry affects molecular dipole and binding interactions. Similarity score: 0.65 .
- Synthesis : Bromination protocols (e.g., bromine in dioxane) are analogous but yield positional isomers .
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl Derivatives
- Example : (E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate (CAS 1312610-07-3).
- Impact : Chlorine (Cl) has lower atomic weight and electronegativity than bromine (Br), reducing lipophilicity (ClogP: ~2.1 vs. Br: ~2.8). LCMS data shows m/z 269 (M+H)+ .
Polyhalogenated Analog
Functional Group Modifications
Hydroxyl Group Replacements
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-amine (Ref: 10-F619543): Replaces 6-OH with 5-NH₂. Alters hydrogen-bonding capacity; amine group increases basicity (pKa ~9.5 vs. phenolic OH ~10).
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (CAS 22013-33-8):
Ester Derivatives
Key Findings
- Positional Isomerism : Bromine at 6 vs. 8 alters electronic distribution, impacting binding in kinase inhibitors (e.g., CDK9) .
- Functional Group Effects : Hydroxyl → amine or ester substitutions modulate solubility and metabolic stability. Esters (e.g., 823225-66-7) are preferred in prodrug design .
- Halogen Influence : Bromine’s higher atomic weight and polarizability enhance van der Waals interactions compared to chlorine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol precursors using electrophilic aromatic substitution. Key steps include optimizing bromine equivalents (1.2–1.5 equiv.) and reaction temperature (0–25°C) to minimize di-substitution byproducts . Catalytic methods (e.g., N-bromosuccinimide with Lewis acids) may enhance regioselectivity . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging 40–65% depending on precursor purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons near bromine at δ 7.2–7.5 ppm; dihydrodioxin methylene protons at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 229.02 for C8H7BrO3) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability tests (24–72 hrs) under ambient light and temperature show <5% degradation in DMSO, but degradation increases in acidic/basic conditions (pH <3 or >10) . For long-term storage, aliquot in anhydrous DMSO at -20°C under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of brominated dihydrobenzodioxin derivatives?
- Methodological Answer : Discrepancies (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from assay conditions or substituent positioning. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare 8-Bromo derivatives with 6-Bromo or methoxy-substituted analogs (e.g., 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde shows altered receptor binding ).
- Dose-Response Curves : Test across a wide concentration range (nM–µM) in multiple cell lines .
- Target Profiling : Use kinase/GPCR panels to identify off-target effects .
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water (3:1) at 80°C .
- Boronic Acid Partners : Aryl boronic acids with electron-withdrawing groups enhance coupling efficiency (yields 70–85%) .
- Mechanistic Probes : Monitor intermediates via in situ 19F NMR (if using fluorinated partners) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to proposed targets (e.g., COX-2 or β-adrenergic receptors). Parameterize the bromine’s van der Waals radius (1.85 Å) and partial charge (-0.15) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS (CHARMM force field) to assess stability over 100 ns trajectories .
- QSAR Models : Train on datasets of dihydrobenzodioxin derivatives to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
